Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE is a heterocyclic compound with the molecular formula C₁₁H₆Cl₂N₂. It is part of the pyrroloquinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions on the pyrroloquinoxaline ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . Another approach involves the use of 2-(1H-pyrrol-1-yl)anilines and aldehydes as starting materials, which undergo cyclization reactions to form the desired compound .
Industrial Production Methods: Industrial production of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE often employs transition-metal-free catalysis to ensure a more environmentally friendly process. The use of dimethyl sulfoxide (DMSO) as both reactant and solvent, along with acetic acid as a catalyst, has been reported to yield good results .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and other metal oxides.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydropyrroloquinoxalines.
Substitution: Various substituted pyrroloquinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE can be compared with other similar compounds in the pyrroloquinoxaline family:
4,5-Dihydropyrrolo[1,2-A]quinoxaline: This compound is a reduced form and has different biological activities.
4-Chloro-7-fluoro-pyrrolo[1,2-A]quinoxaline:
4-Chloro-7,8-difluoroimidazo[1,2-A]quinoxaline: This compound has additional fluorine atoms, which can enhance its biological activity.
The uniqueness of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
4,7-dichloropyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVCHCPJHSGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)N=C(C2=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442485 |
Source
|
Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-03-4 |
Source
|
Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.